(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a 2-chlorobenzylamino group and a hydroxyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-chlorobenzylamine.
Formation of Intermediate: Cyclopentanone undergoes a reductive amination reaction with 2-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.
Substitution: The 2-chlorobenzylamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclopentane derivative.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Potential use in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol: The enantiomer of the compound with potentially different biological activity.
(1R,2R)-2-((2-Bromobenzyl)amino)cyclopentan-1-ol: A similar compound with a bromine atom instead of chlorine, which might exhibit different reactivity and properties.
(1R,2R)-2-((2-Methylbenzyl)amino)cyclopentan-1-ol: A similar compound with a methyl group instead of chlorine, affecting its chemical and biological properties.
Uniqueness
(1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of the 2-chlorobenzylamino group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(1R,2R)-2-[(2-chlorophenyl)methylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16ClNO/c13-10-5-2-1-4-9(10)8-14-11-6-3-7-12(11)15/h1-2,4-5,11-12,14-15H,3,6-8H2/t11-,12-/m1/s1 |
InChI Key |
IGYFYVCNGZIDTP-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2Cl |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.